1-Bromo-4-cyclopentenylbenzene

Organic Synthesis Catalytic Hydrogenation Intermediate Production

Problem: Saturated aryl bromides lack dual reactivity for scaffold diversification; direct bromination of cyclopentylbenzene yields regioisomeric mixtures. Solution: 1-Bromo-4-cyclopentenylbenzene provides: • Two orthogonal reactive sites-aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Negishi) and cyclopentene ring for epoxidation/dihydroxylation/cycloaddition • 95% catalytic hydrogenation route to 1-Bromo-4-cyclopentylbenzene, avoiding regioselectivity issues • Solid form (mp 91-93 °C) ensures precise stoichiometric weighing for parallel synthesis & HTS campaigns

Molecular Formula C11H11B
Molecular Weight 223.11 g/mol
CAS No. 6725-74-2
Cat. No. B1279857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-cyclopentenylbenzene
CAS6725-74-2
Molecular FormulaC11H11B
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESC1CC=C(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11Br/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2
InChIKeyPDPOIVQOJPMXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-cyclopentenylbenzene (CAS 6725-74-2) — Aryl Bromide with a Cyclopentenyl Moiety for Cross-Coupling


1-Bromo-4-cyclopentenylbenzene (CAS 6725-74-2) is an aryl bromide featuring a cyclopentenyl substituent at the para position of the phenyl ring. The compound, with the molecular formula C₁₁H₁₁Br and a molecular weight of 223.11 g/mol, is characterized by an electron-rich cyclopentene ring conjugated to a brominated phenyl group. It is primarily employed as a versatile building block in synthetic organic chemistry, particularly for introducing the (1-bromocyclopent-2-en-1-yl) group into complex molecules via cross-coupling reactions . Its computed XLogP3-AA of 3.8 and exact mass of 222.00441 Da [1] underscore its lipophilic and spectrometric properties, respectively.

1-Bromo-4-cyclopentenylbenzene (CAS 6725-74-2) — Why Substitution with Closest Analogs is Not Trivial


The presence of a reactive, electron-rich cyclopentenyl ring in 1-Bromo-4-cyclopentenylbenzene confers distinct reactivity and stability profiles that are not interchangeable with its closest structural analogs. The cyclopentene moiety provides a site for further functionalization, such as ring-opening or cycloaddition, which is absent in simpler aryl bromides like 4-bromotoluene [1]. Compared to its saturated counterpart, 1-Bromo-4-cyclopentylbenzene (CAS 59734-91-7), the unsaturated cyclopentenyl ring offers a different electronic environment and a lower degree of conformational freedom, which can be crucial for downstream transformations like hydrogenation or for achieving specific molecular shapes in target molecules [2]. Therefore, substituting with a generic aryl bromide or even a closely related cyclopentyl analog would likely lead to divergent synthetic outcomes, necessitating a precise selection based on the required functional group for the intended synthetic route.

1-Bromo-4-cyclopentenylbenzene — Quantitative Evidence for Differentiated Selection


Hydrogenation to 1-Bromo-4-cyclopentylbenzene: A 95% Yield Pathway

The compound can be quantitatively converted to its saturated analog, 1-Bromo-4-cyclopentylbenzene, via catalytic hydrogenation. This provides a clean, high-yielding entry point to the saturated scaffold, which is a key intermediate in liquid crystal and pharmaceutical synthesis. A reported procedure using 1.04 g (4.7 mmol) of 1-bromo-4-cyclopent-1-enyl-benzene with 100 mg of PtO₂ in toluene under H₂ atmosphere at room temperature for 6 hours afforded 1.0 g of 1-bromo-4-cyclopentylbenzene, corresponding to a 95% yield .

Organic Synthesis Catalytic Hydrogenation Intermediate Production

Melting Point Comparison: Solid vs. Liquid State Differentiation

The physical state of a compound at room temperature can be a critical factor in experimental design, affecting handling, purification, and formulation. 1-Bromo-4-cyclopentenylbenzene exhibits a melting point of 91-93 °C [1], classifying it as a solid at room temperature. This contrasts with its saturated analog, 1-Bromo-4-cyclopentylbenzene, which is described as a colorless to pale yellow liquid .

Physical Properties Compound Handling Formulation Development

Molecular Weight and LogP Differences: Implications for Chromatographic Behavior and Bioavailability Predictions

Subtle differences in molecular properties can significantly impact the behavior of compounds in biological systems or during analytical purification. 1-Bromo-4-cyclopentenylbenzene has a molecular weight of 223.11 g/mol and a computed XLogP3-AA of 3.8 [1]. Its saturated analog, 1-Bromo-4-cyclopentylbenzene, has a slightly higher molecular weight of 225.12 g/mol [2]. The difference in lipophilicity is more pronounced, with the unsaturated target compound being approximately 0.9 LogP units more lipophilic than its saturated counterpart.

Medicinal Chemistry ADME Properties Chromatography

Procurement Cost Differentiation: A Niche Intermediate with Premium Pricing

The procurement cost and availability can be a primary driver for compound selection, especially at the discovery scale. 1-Bromo-4-cyclopentenylbenzene is a more specialized building block, reflected in its pricing. It is listed at $500.00 for 250 mg and $800.00 for 1 g, with a 3-4 week lead time . In contrast, the saturated analog, 1-Bromo-4-cyclopentylbenzene, is a more common intermediate with broader vendor availability and a significantly lower price point, often cited in the range of hundreds of euros per gram .

Procurement Cost Analysis Supply Chain

1-Bromo-4-cyclopentenylbenzene (CAS 6725-74-2) — Evidence-Backed Procurement Scenarios


Precursor for High-Yield Synthesis of 1-Bromo-4-cyclopentylbenzene (CAS 59734-91-7)

When a project requires 1-Bromo-4-cyclopentylbenzene, a key intermediate for liquid crystals and pharmaceuticals, the target compound provides an attractive, high-yielding synthetic entry. The documented 95% yield via catalytic hydrogenation [1] offers a robust and efficient alternative to direct bromination of cyclopentylbenzene, which can suffer from regioselectivity issues. This route ensures a clean product stream and minimizes costly purification steps, directly impacting project efficiency.

Introducing a Multifunctional Handle for Complex Molecule Construction

In medicinal chemistry programs aimed at constructing complex scaffolds, the compound's dual reactive sites are a key differentiator. The aryl bromide allows for Pd-catalyzed cross-couplings (e.g., Suzuki, Negishi) to build the core biaryl structure, while the cyclopentene ring can be subsequently functionalized via epoxidation, dihydroxylation, or cycloaddition [1]. This sequential reactivity is not possible with saturated aryl bromides and enables the rapid generation of structurally diverse compound libraries, a cornerstone of hit-to-lead optimization.

Leveraging a Solid Intermediate for Improved Weighing and Handling in Parallel Synthesis

For high-throughput experimentation or parallel synthesis workflows, the solid nature of 1-Bromo-4-cyclopentenylbenzene (melting point 91-93 °C) [1] is a significant practical advantage. Accurate weighing of solid building blocks is generally more precise and less prone to solvent evaporation or handling losses compared to volatile liquids. When designing a chemical library where this specific functional group is required, the target compound is the more reliable choice for ensuring stoichiometric accuracy across numerous reactions, thereby improving the reproducibility of the synthetic campaign.

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